N-(2-Iodophenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJOKHQYEDXBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173251 | |
| Record name | Acetamide, N-(2-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19591-17-4 | |
| Record name | N-(2-Iodophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19591-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-iodophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19591-17-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Classical Approaches for N-(2-Iodophenyl)acetamide Synthesis
The most fundamental and widely used method for synthesizing this compound is the direct acylation of its corresponding aniline (B41778) precursor.
Acylation of 2-Iodoaniline (B362364)
The classical synthesis of this compound involves the N-acylation of 2-iodoaniline. This straightforward reaction forms an amide bond by treating the primary amine with an acetylating agent. Commonly used reagents for this transformation include acetic anhydride (B1165640) or acetyl chloride.
The reaction is typically carried out by dissolving 2-iodoaniline in a suitable solvent, followed by the addition of the acetylating agent. A base is often added to neutralize the acidic byproduct, such as hydrochloric acid when acetyl chloride is used. The reaction mechanism involves the nucleophilic attack of the amino group of 2-iodoaniline on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (acetate or chloride) to form the stable amide product.
Representative Synthetic Protocol: A typical laboratory procedure involves dissolving 2-iodoaniline in a solvent like dichloromethane (B109758) or acetic acid. Acetic anhydride is then added, and the mixture is stirred, sometimes with gentle heating, until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up, often by pouring it into water to precipitate the product, which can then be collected by filtration and purified by recrystallization.
Transition Metal-Catalyzed Synthetic Routes
The presence of the iodine atom makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and this compound serves as a key building block in these transformations.
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. nrochemistry.comorganic-chemistry.org this compound is an effective aryl iodide substrate in this reaction, with the high reactivity of the carbon-iodine bond facilitating oxidative addition to the palladium(0) center, which is a key step in the catalytic cycle. wikipedia.org
This methodology has been successfully employed to synthesize various N-acetyl-2-alkynyl-anilines. For instance, the coupling of this compound with 2-oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde has been reported to proceed in high yield, demonstrating the utility of this reaction in constructing complex molecular architectures. semanticscholar.org
Table 1: Example of Sonogashira Coupling with this compound
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| This compound | 2-Oxo-1-(prop-2-ynyl)-1,2-dihydroquinoline-3-carbaldehyde | Pd(OAc)2, CuI | Diisopropylethylamine | THF/DMF | N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide | High | semanticscholar.org |
Copper-Catalyzed Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, represent some of the oldest and most reliable methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgrug.nl
The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, thiols, or amines. organic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the formation of a C-N bond between an aryl halide and an amide. nih.gov this compound can serve as the aryl halide component in these reactions, allowing for the introduction of various nitrogen-based nucleophiles at the ortho position to the acetamido group. nih.govmdpi.com
These C-N coupling reactions typically require a copper(I) catalyst (such as CuI), a ligand (often a diamine or an amino acid like L-proline), and a base (such as K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO at elevated temperatures. mdpi.com The acetamido group can act as a directing group, potentially influencing the regioselectivity and efficiency of the coupling.
While less common, Ullmann-type C-C couplings, which form biaryl structures, are also a significant application of copper catalysis. organic-chemistry.org In principle, this compound could undergo homocoupling to form a biphenyl (B1667301) derivative or cross-coupling with another aryl halide. These reactions traditionally require harsh conditions, though modern advancements have introduced milder protocols using various ligands.
Table 2: General Conditions for Ullmann-Type C-N Coupling of Aryl Iodides
| Aryl Halide Substrate | Nucleophile | Typical Copper Source | Typical Ligand | Typical Base | Typical Solvent | Reference |
|---|---|---|---|---|---|---|
| Aryl Iodide (e.g., this compound) | Amines, Amides, N-Heterocycles | CuI, Cu₂O, CuSO₄ | 1,10-Phenanthroline, L-Proline, Diamines | K₂CO₃, K₃PO₄, Cs₂CO₃ | DMF, DMSO, Toluene | nih.govmdpi.combeilstein-journals.org |
Copper-Catalyzed C-S Coupling Reactions Involving this compound
Copper-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds. While direct examples of copper-catalyzed C-S coupling reactions specifically employing this compound are not extensively detailed in the reviewed literature, the reactivity of aryl iodides in such transformations is well-established, allowing for a strong inferential case for the utility of this compound in this context.
The general mechanism for the copper(I)-catalyzed C-S cross-coupling of an aryl iodide with a thiol typically involves the formation of a copper(I)-thiolate intermediate. This intermediate then undergoes oxidative addition with the aryl iodide, followed by reductive elimination to yield the desired aryl sulfide (B99878) and regenerate the copper(I) catalyst. A ligand-free approach for this transformation has been reported, highlighting the simplicity and efficiency of using a copper(I) iodide salt as the catalyst. The reaction proceeds effectively with a variety of aryl iodides and thiols, tolerating a range of functional groups.
A proposed reaction scheme for the copper-catalyzed C-S coupling of this compound with a generic thiol (R-SH) is presented below. This reaction would lead to the formation of N-(2-(alkylthio)phenyl)acetamide or N-(2-(arylthio)phenyl)acetamide derivatives, which are valuable scaffolds in medicinal and materials chemistry.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | R-SH | CuI (1-2.5 mol%) | K₂CO₃ or NEt₃ | NMP, DMF, or neat | N-(2-(R-thio)phenyl)acetamide |
This table represents a proposed reaction based on established methodologies for copper-catalyzed C-S coupling of aryl iodides.
Kinetic and computational studies on similar systems suggest that the reaction can be sensitive to the electronic properties of both the aryl iodide and the thiol, indicating their involvement in the rate-determining step. The strong coordination of the thiolate to the copper center is believed to generate the catalytically active species.
General Copper-Catalyzed Cascade Syntheses
Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. Copper catalysis is a powerful tool for initiating such cascades.
A notable example that highlights the potential of this compound in this area is the copper-catalyzed synthesis of benzimidazoles from o-haloacetanilide derivatives and amidine hydrochlorides. This process involves a cascade of reactions including an initial copper-catalyzed N-arylation, followed by hydrolysis of the acetamide (B32628) group, and subsequent intramolecular cyclization to form the benzimidazole (B57391) ring system.
The reaction is typically carried out using a copper(I) salt, such as CuBr, as the catalyst, a base like cesium carbonate (Cs₂CO₃), and a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). A key advantage of this methodology is that it often proceeds without the need for an external ligand, simplifying the reaction setup.
Table of Reaction Conditions for Benzimidazole Synthesis:
| Substrate | Reagent | Catalyst | Base | Solvent | Temperature (°C) | Product |
| o-Bromoacetanilide | Butyramidine HCl | CuBr (10 mol%) | Cs₂CO₃ | DMSO | 90 then 120 | 2-Propyl-1H-benzimidazole |
Adapted from Yang et al. This reaction demonstrates the utility of a related o-haloacetanilide in a copper-catalyzed cascade, suggesting a direct application for this compound.
This methodology provides a valuable route to 2-substituted-1H-benzimidazoles, which are important structural motifs in many biologically active compounds.
Novel and Green Synthetic Approaches
In recent years, there has been a significant drive towards the development of more environmentally friendly and efficient synthetic methods. These "green" approaches often involve the use of alternative energy sources, catalyst-free systems, or benign solvents.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.
While a direct microwave-assisted synthesis of this compound itself is not the focus, its derivatives and related structures have been efficiently synthesized using this technology. For instance, the synthesis of various N-heterocycles, such as benzimidazoles and quinazolinones, can be significantly expedited under microwave irradiation. A facile solid-state synthesis of 2-(2-acetamidophenyl)-2-oxo-N-phenyl acetamide derivatives has been achieved through a microwave-promoted condensation of N-acylisatin with various anilines. This method highlights the potential for rapid and efficient synthesis of complex acetamide-containing molecules.
Comparison of Conventional vs. Microwave-Assisted Synthesis of a Benzimidazole Derivative:
| Method | Reaction Time | Yield |
| Conventional Heating | 45 min | Good |
| Microwave Irradiation | 8 min | Excellent |
This is a representative comparison for a related heterocyclic synthesis, illustrating the general advantages of microwave assistance.
Visible Light-Promoted C-C Bond Formations
The use of visible light as a renewable energy source to drive chemical reactions is a rapidly growing area of green chemistry. Photoredox catalysis, in particular, has enabled a wide range of transformations under mild conditions.
A notable application involving this compound is in the visible light-promoted, direct arylation of hydroxyaryls in water to produce π-expanded coumarins. This eco-friendly method avoids the use of toxic reagents and can be performed in a one-pot reaction. The reaction can be efficiently carried out using a simple halogen lamp or even an LED as the light source, demonstrating its practicality and sustainability.
This transformation is significant as π-expanded coumarins are of interest for their unique optical properties and potential applications in materials science and as fluorescent probes.
Base-Free Catalysis
The development of catalytic systems that can operate in the absence of a base is highly desirable, as bases can often lead to side reactions and complicate product purification. In the context of cross-coupling reactions, achieving base-free conditions can be challenging but offers significant advantages in terms of functional group tolerance and process simplification.
While many copper-catalyzed cross-coupling reactions of aryl iodides still necessitate a base, advancements have been made in developing base-free Sonogashira coupling reactions. These reactions, which couple aryl halides with terminal alkynes, are typically co-catalyzed by palladium and copper. However, copper- and amine-free methodologies have been developed, which can enhance the reaction's green profile by avoiding the use of potentially toxic amines and reducing metal waste. The development of a truly base-free, copper-catalyzed Sonogashira-type reaction with this compound would represent a significant advancement in the synthesis of aryl-alkyne derivatives.
Derivatization Strategies and Analog Synthesis
This compound is a valuable precursor for the synthesis of a wide array of derivatives and analogs, particularly heterocyclic compounds with potential biological activity. The presence of the iodo-substituent provides a reactive handle for various cross-coupling reactions, while the acetamide moiety can participate in or direct cyclization reactions.
One important application is the synthesis of benzimidazoles. As discussed in the context of cascade reactions, this compound can be a starting material for the construction of the benzimidazole core. This is significant as the benzimidazole scaffold is found in numerous pharmaceuticals.
Furthermore, this compound can be envisioned as a precursor for the synthesis of quinazolinones. Quinazolinone derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. Synthetic routes to quinazolinones often involve the cyclization of anthranilic acid derivatives or related precursors. The iodo- and acetamido- groups on this compound could be strategically manipulated to construct the quinazolinone framework. For example, a subsequent amination or amidation at the ortho position to the acetamide, followed by cyclization, could provide a route to this important heterocyclic system. The synthesis of N-(4-iodophenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide has been reported, showcasing the integration of an iodophenylacetamide moiety into a quinazolinone structure.
Synthesis of N-(2-Iodophenyl)acylamides
The fundamental method for synthesizing N-(2-Iodophenyl)acylamides involves the acylation of 2-iodoaniline. This reaction is a common and effective way to introduce an acyl group to the amino functionality of the aniline derivative.
A representative example is the synthesis of 2-Bromo-N-(2-iodophenyl)acetamide. In this procedure, 2-iodoaniline is dissolved in a suitable solvent such as dichloromethane and cooled to 0°C. An amine base, typically triethylamine, is added to the solution, followed by the dropwise addition of an acylating agent, in this case, bromoacetyl bromide. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure the completion of the reaction. The resulting product can be isolated and purified using standard workup procedures, including washing with acidic and basic aqueous solutions, followed by drying and removal of the solvent. This method provides the desired N-(2-Iodophenyl)acylamide in good yield and purity, ready for subsequent functionalization or use in further synthetic steps. thieme-connect.com
Table 1: Synthesis of 2-Bromo-N-(2-iodophenyl)acetamide
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Reaction Time | Product |
| 2-Iodoaniline | Bromoacetyl bromide | Triethylamine | Dichloromethane | 0°C to room temp. | 1 hour | 2-Bromo-N-(2-iodophenyl)acetamide |
Synthesis of this compound Derivatives for Specific Applications
The this compound scaffold can be further modified to create a wide range of derivatives with tailored properties. These modifications can be broadly categorized into functionalization at the acetamide moiety and substitutions on the phenyl ring.
Functionalization of the acetamide group of this compound allows for the introduction of various substituents, which can significantly alter the molecule's chemical and biological properties. One common approach is N-alkylation, where the hydrogen atom on the nitrogen of the acetamide is replaced with an alkyl group. This can be achieved by reacting the this compound with an appropriate alkyl halide in the presence of a base.
Another strategy involves the use of the acetamide as a building block for more complex structures. For instance, the synthesis of diethyl [(2-Iodophenyl)carbamoyl]methylphosphonate demonstrates the versatility of the acetamide moiety. This is achieved through an Arbuzov reaction where 2-bromo-N-(2-iodophenyl)acetamide is treated with triethyl phosphite. The reaction is typically heated to drive it to completion, and the resulting phosphonate (B1237965) derivative can be purified by column chromatography. thieme-connect.com
Table 2: Functionalization of the Acetamide Moiety
| Starting Material | Reagent | Solvent | Conditions | Product |
| 2-Bromo-N-(2-iodophenyl)acetamide | Triethyl phosphite | Dichloroethane | 90°C, 4 hours | Diethyl [(2-Iodophenyl)carbamoyl]methylphosphonate |
For example, Sonogashira coupling can be utilized to introduce alkynyl groups onto the phenyl ring. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl iodide with a terminal alkyne in the presence of a copper(I) co-catalyst and a base. nih.gov This method allows for the direct formation of a carbon-carbon bond at the iodine-bearing position of the phenyl ring.
Another important transformation is the Suzuki coupling, which allows for the formation of biaryl compounds. In this reaction, the iodo group on the phenyl ring can be coupled with a boronic acid derivative in the presence of a palladium catalyst and a base. These coupling reactions are highly versatile and tolerate a wide range of functional groups, making them powerful tools for the synthesis of complex this compound derivatives.
The synthesis of N-phthalimide-linked 1,2,3-triazole analogues represents a sophisticated approach to creating hybrid molecules that combine the structural features of phthalimides and triazoles. These compounds are often synthesized using a multi-step approach that leverages click chemistry. nih.gov
A common synthetic route begins with the reaction of phthalimide (B116566) with propargyl bromide to introduce an alkyne functionality. nih.gov Separately, various amines can be reacted with chloroacetyl chloride to form 2-chloro-N-substituted acetamides. These chloroacetamides are then converted to the corresponding azides by reaction with sodium azide. nih.gov
The final step involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between the N-propargyl phthalimide and the synthesized organic azides. This reaction, a cornerstone of click chemistry, proceeds with high efficiency and regioselectivity to afford the desired 1,4-disubstituted 1,2,3-triazole ring, linking the phthalimide and acetamide moieties. nih.govnih.gov
Table 3: General Synthesis of N-Phthalimide-Linked Triazole Analogues
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | Phthalimide, Propargyl bromide | K₂CO₃, Acetonitrile (B52724), 75°C | N-propargyl phthalimide |
| 2 | Amine, Chloroacetyl chloride | NaHCO₃, Acetonitrile, 0°C | 2-chloro-N-substituted acetamide |
| 3 | 2-chloro-N-substituted acetamide | NaN₃, DMSO, room temp. | 2-azido-N-substituted acetamide |
| 4 | N-propargyl phthalimide, 2-azido-N-substituted acetamide | CuSO₄·5H₂O, Sodium L-ascorbate, Methanol:Water (1:1), room temp. | N-phthalimide-linked 1,2,3-triazole analogue |
The synthesis of these complex derivatives is a multi-step process that builds a sophisticated molecular architecture around a central 1,2,4-triazole (B32235) core. The synthesis begins with the preparation of a key intermediate, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This is achieved through a two-step process starting from isoniazide, which is first reacted with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate. This intermediate is then cyclized with hydrazine (B178648) hydrate (B1144303) to yield the desired triazole thiol. sbmu.ac.irresearchgate.net
The final step involves the reaction of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various N-substituted-α-chloroacetanilides. This reaction proceeds via nucleophilic substitution, where the thiol group of the triazole displaces the chlorine atom of the chloroacetanilide, forming the final N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide derivatives. sbmu.ac.irresearchgate.net
Table 4: Synthesis of N-Substituted Aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide Derivatives
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | Isoniazide | Carbon disulfide, Base | Potassium-pyridine-dithiocarbazate |
| 2 | Potassium-pyridine-dithiocarbazate | Hydrazine hydrate | 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol |
| 3 | 4-amino-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol | N-substituted-α-chloroacetanilide | N-Substituted Aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1, 2, 4-triazol-3-yl} sulfanyl) acetamide |
The synthesis of these derivatives involves the coupling of a benzimidazole thiol with an N-substituted-2-chloroacetamide. The general approach begins with the preparation of 2-mercaptobenzimidazole (B194830), which serves as the key building block.
The N-substituted-2-chloroacetamide starting materials can be prepared by the reaction of various primary or secondary amines with chloroacetyl chloride. In the subsequent step, 2-mercaptobenzimidazole is reacted with the N-substituted-2-chloroacetamide in the presence of a base to facilitate the S-alkylation reaction. This results in the formation of the desired 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. researchgate.net
In some variations, the benzimidazole nitrogen can be protected, for instance with a benzoyl group, prior to the S-alkylation step to prevent side reactions. The protecting group can then be removed in a subsequent step if desired. researchgate.net
Table 5: General Synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
| 1 | Amine, Chloroacetyl chloride | Base, Solvent | N-substituted-2-chloroacetamide |
| 2 | 2-Mercaptobenzimidazole, N-substituted-2-chloroacetamide | Base, Solvent | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide |
Synthesis of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and Related Compounds
The synthesis of N-aryl acetamide derivatives is a fundamental process in organic chemistry, often pivotal in the development of new chemical entities for various applications. The formation of the amide bond in 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide is typically achieved through the acylation of 2-iodoaniline with a derivative of 2-(4-chlorophenyl)acetic acid. This reaction connects the two key fragments of the target molecule: the iodinated aniline ring and the chlorophenylacetyl group.
A common and effective method for this type of amide synthesis is the reaction of an amine with an acyl chloride. This process, an adaptation of the Schotten-Baumann reaction, involves converting the carboxylic acid into a more reactive acyl chloride, which then readily reacts with the amine to form the stable amide linkage ijper.org.
The general synthetic pathway can be outlined in two main steps:
Activation of the Carboxylic Acid : 2-(4-chlorophenyl)acetic acid is converted to its more reactive acyl chloride derivative, 2-(4-chlorophenyl)acetyl chloride. This is typically accomplished by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a well-established method for this transformation ijper.org.
Amide Bond Formation : The resulting 2-(4-chlorophenyl)acetyl chloride is then reacted with 2-iodoaniline. The reaction is usually carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloric acid byproduct that is formed during the reaction ijper.org. This nucleophilic acyl substitution results in the formation of the desired product, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide.
This synthetic strategy is versatile and widely applied in the preparation of various N-substituted acetamide derivatives ijper.orgirejournals.comresearchgate.net. The availability of the starting materials, 2-iodoaniline orgsyn.org and 2-(4-chlorophenyl)acetic acid, makes this a practical route for laboratory-scale synthesis.
The following table summarizes the key components and the product of this synthetic methodology.
| Reactant 1 | Reactant 2 | Key Reagent | Product | Reaction Type |
|---|---|---|---|---|
| 2-(4-chlorophenyl)acetic acid | 2-Iodoaniline | Thionyl chloride (SOCl₂) | 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide | Nucleophilic Acyl Substitution (Amide Formation) |
Chemical Reactivity and Transformation Studies
Reaction Mechanisms Involving N-(2-Iodophenyl)acetamide
The reactivity of this compound is primarily centered on the carbon-iodine (C-I) bond, which is susceptible to oxidative addition by transition metals, and the acetamido group, which can act as a directing group for ortho C-H activation or as a nucleophile.
The formation of carbon-sulfur (C-S) bonds is a critical transformation in the synthesis of pharmaceuticals and materials. This compound, as an aryl iodide, is a suitable substrate for such reactions, typically catalyzed by copper or palladium. The Ullmann-type condensation is a classic example, and modern variations offer milder and more efficient protocols.
In copper(I)-catalyzed C-S cross-coupling reactions with thiols, mechanistic studies suggest a pathway that does not necessarily require an external ligand. Kinetic and computational investigations on the coupling of aryl iodides with thiophenols indicate that the reaction can be initiated by a catalytically competent intermediate formed from the strong coordination of the thiolate anion to the copper(I) center. rsc.orgresearchgate.net A proposed active species is a copper-thiolate complex, such as [Cu(SR)₂]⁻. rsc.org The catalytic cycle is believed to proceed through the oxidative addition of the aryl iodide (like this compound) to this copper-thiolate complex, followed by reductive elimination to yield the corresponding aryl sulfide (B99878) and regenerate the active catalyst. researchgate.netuu.nl The reaction is often sensitive to the electronic properties of both the aryl iodide and the thiol, implicating both reactants in the rate-determining step. rsc.org
Table 1: Plausible Mechanistic Steps in Ligand-Free Copper-Catalyzed C-S Coupling
| Step | Description | Reactants/Intermediates |
| 1. Catalyst Activation | The thiol reacts with the Cu(I) salt and a base to form a highly nucleophilic copper-thiolate complex. | CuI, R-SH, Base → [Cu(SR)₂]⁻ |
| 2. Oxidative Addition | The aryl iodide oxidatively adds to the copper-thiolate complex. | This compound, [Cu(SR)₂]⁻ |
| 3. Reductive Elimination | The C-S bond is formed, releasing the final product and regenerating a Cu(I) species. | → N-(2-(Alkylthio)phenyl)acetamide, CuI |
Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that involve the formation of multiple chemical bonds in a single operation without isolating intermediates. This compound is a prime candidate for initiating such cascades due to its bifunctional nature. The aryl iodide can participate in a metal-catalyzed cross-coupling reaction, and the resulting product can then undergo a subsequent intramolecular reaction involving the acetamido group.
A hypothetical cascade sequence could involve an initial intermolecular coupling at the C-I bond (e.g., a Sonogashira or Heck reaction) followed by an intramolecular cyclization. For example, coupling this compound with a terminal alkyne could generate an intermediate that, under the right conditions, could cyclize to form a substituted quinoline (B57606) or other N-heterocycles. The efficiency of these reactions lies in their ability to rapidly build molecular complexity from simple starting materials in a single pot.
The acetamido group in this compound can function as a directing group in transition metal-catalyzed C-H bond activation. This allows for the functionalization of the otherwise inert C-H bond at the C6 position (ortho to the acetamido group). Palladium-catalyzed reactions are the most common for this purpose.
The generally accepted mechanism involves the coordination of the palladium catalyst to the oxygen atom of the amide. This coordination brings the metal center into close proximity to the ortho C-H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway. This step forms a five-membered palladacycle intermediate, which is a key species in the catalytic cycle. Once the palladacycle is formed, it can react with various coupling partners (e.g., aryl halides, alkenes, alkynes) in a process that typically involves oxidative addition (for aryl halides) or insertion (for unsaturated partners), followed by reductive elimination to form the C-C bond and regenerate the active palladium(II) catalyst. The use of an external oxidant is often required to maintain the Pd(II) oxidation state throughout the cycle.
In the context of modern synthetic methods, this compound can participate in reactions initiated by single-electron transfer (SET), particularly in the field of photoredox catalysis. In a typical photoredox cycle, a photocatalyst (often a ruthenium or iridium complex) absorbs visible light and becomes excited. This excited-state catalyst is a potent reductant and can transfer a single electron to the aryl iodide. ethz.ch
The acceptance of an electron by this compound would form a radical anion. This intermediate is highly unstable and rapidly undergoes fragmentation, cleaving the weak C-I bond to release an iodide anion and generate a 2-acetamidophenyl radical. This aryl radical is a key reactive intermediate that can then engage in various bond-forming reactions, such as addition to an alkene or trapping by another radical, before the catalytic cycle is completed by a subsequent electron transfer event involving the oxidized photocatalyst.
Table 2: General Mechanism of Photoredox-Catalyzed Aryl Radical Formation
| Step | Description | Species Involved |
| 1. Photoexcitation | The photocatalyst (PC) absorbs a photon to reach an excited state (PC). | PC + hν → *PC |
| 2. Single Electron Transfer | The excited photocatalyst reduces the aryl iodide via SET. | PC + Ar-I → PC⁺ + [Ar-I]⁻• |
| 3. Fragmentation | The resulting radical anion fragments to form an aryl radical and a halide anion. | [Ar-I]⁻• → Ar• + I⁻ |
| 4. Product Formation | The aryl radical reacts with a substrate (e.g., an alkene). | Ar• + Substrate → [Product]• |
| 5. Catalyst Regeneration | The oxidized photocatalyst is reduced back to its ground state to close the cycle. | PC⁺ + e⁻ → PC |
Cross-Coupling Reactions as Key Transformations
Cross-coupling reactions are among the most powerful tools in organic synthesis, and this compound is an excellent substrate for these transformations due to the reactive C-I bond. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester). It is a robust method for forming new C-C bonds, transforming this compound into N-(2-arylphenyl)acetamide derivatives.
Heck-Mizoroki Coupling: In this reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. This provides a direct method for the arylation of olefins, leading to substituted styrenyl acetamides.
Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by both palladium and copper complexes. It is a highly reliable method for synthesizing aryl alkynes.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl iodide with amines.
Ullmann Condensation: Traditionally using stoichiometric copper, modern catalytic versions allow for the coupling of aryl iodides with alcohols, thiols, and amines to form C-O, C-S, and C-N bonds, respectively.
These reactions underscore the importance of this compound as a building block for accessing a wide array of more complex molecules.
Intramolecular Cyclization Reactions
The ortho-disposition of the iodo and acetamido groups in this compound makes it an ideal precursor for intramolecular cyclization reactions to form five- or six-membered heterocyclic rings. These reactions can be promoted by transition metals (e.g., copper or palladium) or even occur under metal-free conditions with a suitable base.
A closely related transformation is the intramolecular cyclization of N-(2-iodoaryl)benzamidines, which proceeds in hot water with potassium carbonate to yield benzimidazole (B57391) derivatives. This reaction occurs via an intramolecular carbon-nitrogen cross-coupling. By analogy, this compound could be expected to undergo a similar intramolecular C-N bond formation. Upon hydrolysis of the acetamido group to the corresponding amine followed by reaction with a suitable electrophile, or by direct cyclization under forcing conditions, it can serve as a precursor to various N-heterocycles. For instance, a direct intramolecular Ullmann-type coupling could potentially lead to the formation of indole (B1671886) derivatives or, more plausibly, cyclization onto a tethered nucleophile introduced via the amide nitrogen. These cyclization strategies are fundamental in medicinal chemistry for the synthesis of biologically active scaffolds.
Electrophilic and Nucleophilic Reactions of the Iodophenyl Moiety
The chemical behavior of this compound is characterized by the dual reactivity of its substituted phenyl ring. The iodine atom, being a good leaving group, facilitates a range of nucleophilic substitution reactions, particularly palladium- and copper-catalyzed cross-coupling reactions. Concurrently, the aromatic ring itself can undergo electrophilic substitution, with the directing effects of the acetamido and iodo substituents influencing the position of incoming electrophiles.
Electrophilic Aromatic Substitution
The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. Conversely, the iodine atom is a deactivating group but also directs incoming electrophiles to the ortho and para positions. In this compound, the interplay of these directing effects governs the outcome of electrophilic substitution reactions.
A notable example is the nitration of this compound. Treatment with a nitrating mixture, typically a combination of nitric acid and sulfuric acid, leads to the introduction of a nitro group onto the aromatic ring. The major product of this reaction is N-(4-iodo-2-nitrophenyl)acetamide, indicating that the substitution occurs para to the activating acetamido group and ortho to the iodo group.
| Reaction | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-(4-Iodo-2-nitrophenyl)acetamide | Data not available in searched sources |
Nucleophilic Cross-Coupling Reactions
The carbon-iodine bond in this compound is susceptible to cleavage, making it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples this compound with arylboronic acids to form biaryl compounds. For instance, the reaction with phenylboronic acid yields N-(biphenyl-2-yl)acetamide. This transformation is highly efficient and tolerates a wide range of functional groups.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. This palladium- and copper-cocatalyzed reaction is a powerful tool for the synthesis of arylalkynes, such as N-(2-(phenylethynyl)phenyl)acetamide from the reaction with phenylacetylene.
Heck Reaction: In the Heck reaction, this compound can be coupled with alkenes in the presence of a palladium catalyst. This reaction provides a route to substituted alkenes. For example, intramolecular Heck reactions of N-(2-iodophenyl)acrylamide derivatives have been utilized in the synthesis of complex heterocyclic structures.
Ullmann Condensation: This copper-catalyzed reaction allows for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This compound can react with various nucleophiles such as amines, alcohols, and thiols. For example, the coupling with an amine would yield a diamine derivative.
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd catalyst, base | N-(Biphenyl-2-yl)acetamide | Data not available in searched sources |
| Sonogashira Coupling | Phenylacetylene | Pd/Cu catalyst, base | N-(2-(Phenylethynyl)phenyl)acetamide | Data not available in searched sources |
| Heck Reaction (Intramolecular) | Pendant alkene | Pd catalyst, base | Cyclized product (e.g., oxindole (B195798) derivative) | Data not available in searched sources |
| Ullmann Condensation | Amine/Alcohol/Thiol | Cu catalyst, base | Corresponding C-N/C-O/C-S coupled product | Data not available in searched sources |
The reactivity of the iodophenyl moiety in this compound underscores its importance as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures through a variety of reliable and powerful chemical transformations.
Advanced Applications in Organic Synthesis
N-(2-Iodophenyl)acetamide as a Building Block for Complex Organic Structures
This compound serves as a key starting material for synthesizing intricate organic molecules. The presence of the ortho-iodoanilide moiety allows for a range of cyclization reactions, making it a valuable substrate for creating fused ring systems that are prevalent in pharmacologically active compounds and functional materials.
The reactivity of the carbon-iodine bond and the adjacent acetamide (B32628) group enables its use in forming various heterocyclic structures. This is particularly evident in the synthesis of sulfur- and nitrogen-containing ring systems.
The benzothiazole (B30560) core is a significant scaffold in medicinal chemistry. This compound has been explored as a precursor for the construction of the benzothiazole ring through copper-catalyzed reactions. In one study, the reaction of this compound with potassium thioacetate (B1230152) was investigated as a potential one-pot procedure for synthesizing benzothiazole. beilstein-journals.org
The experiment involved a copper-catalyzed C-S coupling reaction. While the direct cyclization to form benzothiazole was observed, the reaction also yielded several intermediates, indicating a complex reaction pathway. beilstein-journals.org The primary products detected were the target benzothiazole, the substituted thioacetate derivative S-(2-acetoamidophenyl)thioacetate, and N-(2-mercaptophenyl)acetamide or S-(2-aminophenyl)thioacetate. beilstein-journals.org This research demonstrates the feasibility of using this compound for benzothiazole synthesis, although optimization is required to improve the yield of the desired cyclized product. beilstein-journals.org
| Starting Material | Reagent | Catalyst System | Heating Method | Observed Products | Source |
|---|---|---|---|---|---|
| This compound | Potassium thioacetate | CuI/1,10-phenanthroline | Conventional Heating (24h) | Benzothiazole, S-(2-acetoamidophenyl)thioacetate, N-(2-mercaptophenyl)acetamide | beilstein-journals.org |
While this compound is recognized as a versatile building block, specific methods for its direct application in the synthesis of the Indolo[1,2-a]quinazoline ring system are not extensively documented in the surveyed scientific literature. tcichemicals.comtcichemicals.com Existing synthetic routes to this heterocyclic core typically proceed from other precursors, such as 2-alkynylaniline derivatives or 2-aminobenzamide.
Synthesis of Heterocyclic Compounds from this compound
Precursor for Dyes and Agrochemicals
The potential of this compound as a direct precursor in the synthesis of commercial dyes and agrochemicals is not well-established in available research. Although the acetamide functional group is found in certain classes of azo dyes, a direct synthetic link starting from this compound is not specifically reported.
Utility in Material Science for Polymers and Coatings
The application of this compound in the field of material science, specifically for the synthesis of polymers and coatings, is not described in the reviewed scientific literature.
Investigations in Medicinal and Biological Chemistry
N-(2-Iodophenyl)acetamide as a Precursor for Radiopharmaceuticals
This compound serves as a valuable precursor in the synthesis of radiopharmaceuticals, which are crucial for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govgeneonline.com The presence of a stable iodine atom on the phenyl ring allows for the introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) through well-established radioiodination reactions. nih.govnih.gov
One of the most common strategies for this is the isotope exchange reaction, where the non-radioactive iodine atom on the this compound molecule is swapped with a radioactive one. nih.gov This method is efficient for preparing radioiodinated arenes. The resulting radiolabeled compound retains the core structure of the original molecule, allowing it to be used as a radiotracer to map physiological functions and metabolic activity in a non-invasive manner. iaea.org The development of such radiotracers is a cornerstone of nuclear medicine, enabling the visualization and diagnosis of a wide array of diseases, including oncological, neurological, and cardiovascular conditions. nih.gov The short half-life of many medical isotopes necessitates rapid and efficient synthesis, a requirement that methods utilizing precursors like this compound help to meet. geneonline.comresearchgate.net
Exploration in Drug Design and Targeted Therapies
The this compound structure represents a fundamental molecular scaffold in scaffold-based drug design. biosolveit.de This approach involves using a core molecular structure that can be systematically modified to create a library of new compounds with diverse biological activities. The N-phenyl acetamide (B32628) framework has proven to be a robust template for the synthesis of novel inhibitors targeting various biological processes. For instance, derivatives based on the N-phenyl-2-(phenyl-amino) acetamide scaffold have been designed and synthesized as potential inhibitors of Factor VIIa, a key enzyme in the blood coagulation cascade. ijper.org Similarly, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been optimized to develop compounds active against both sensitive and resistant cancer cell lines. researchgate.net These examples underscore the utility of the N-phenyl acetamide core, present in this compound, as a foundational element for discovering new therapeutic agents.
The iodine substituent on the phenyl ring plays a critical role in defining the pharmacokinetic profile of this compound and its derivatives. Pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug, is heavily influenced by a molecule's physicochemical properties. hilarispublisher.com The presence of a halogen atom like iodine significantly increases the lipophilicity of the molecule. This property is crucial for crossing biological membranes, a key step in drug absorption and distribution. mhmedical.com
The N-(iodophenyl)acetamide scaffold is a fertile starting point for the development of a wide range of biologically active molecules. Researchers have successfully synthesized numerous derivatives by modifying this core structure, leading to compounds with potential applications in treating various diseases. The versatility of this scaffold allows for the introduction of different functional groups, resulting in molecules with diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities.
For example, a derivative incorporating a triazole ring, 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide, has been synthesized and evaluated for its activity against Escherichia coli. mdpi.com In the realm of anticancer research, N-(3-iodophenyl)-2,2-dichloroacetamide, a positional isomer of the core compound, was identified as a potent lead compound capable of inducing cancer cell apoptosis. nih.gov Further demonstrating its potential, other research has focused on creating complex conjugates, such as linking the N-(2-iodophenyl) acetamide structure with other bioactive moieties like N-phthalimide-linked 1,2,3-triazoles to explore anti-SARS-CoV-2 activity. tandfonline.com
| Derivative Compound | Target Biological Activity | Reference |
|---|---|---|
| 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide | Antibacterial (vs. E. coli) | mdpi.com |
| (E)-2–(4-((4-(((1,3-dioxoisoindolin-2-yl)imino) methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-iodophenyl) acetamide | Antiviral (Anti-SARS-CoV-2) | tandfonline.com |
| N-(3-Iodophenyl)-2,2-dichloroacetamide | Anticancer (Induces Apoptosis) | nih.gov |
| 5-Fluorouracil derivative based on 2-chloro-N-(4-iodophenyl)acetamide | Anticancer | researchgate.net |
Research into Protein-Ligand Interactions and Enzyme Inhibition
Understanding the interactions between small molecules (ligands) and proteins is fundamental to drug discovery. nih.govuts.edu.au The N-phenyl acetamide scaffold is frequently featured in compounds designed to bind to and inhibit the function of specific enzymes. nih.govresearcher.life Enzyme inhibition is a primary mechanism by which drugs exert their therapeutic effects.
Derivatives of acetamide have been extensively studied as inhibitors of various enzymes. A notable example is their role as cyclooxygenase-II (COX-II) inhibitors, which is a key target for anti-inflammatory drugs. archivepp.comresearchgate.net The acetamide group can be crucial for binding within the active site of the enzyme. Furthermore, studies on other acetamide derivatives have demonstrated potent inhibitory activity against enzymes like urease, α-glucosidase, and α-amylase. nih.govnih.gov These investigations often employ molecular docking and enzyme kinetics to elucidate the binding mode and mechanism of inhibition, revealing how these molecules interact with key amino acid residues in the enzyme's active site. nih.govnih.gov Such studies provide a theoretical basis for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Studies on Pharmacological Activities of Derivatives
Building upon the versatile chemical scaffold, numerous derivatives of this compound have been synthesized and evaluated for a range of pharmacological effects. The strategic modification of the core structure has led to the identification of compounds with significant therapeutic potential.
A significant area of investigation for acetamide derivatives has been in the discovery of new anti-inflammatory and analgesic agents. Research has shown that the presence of halogen substituents on the aromatic ring of phenoxy acetamide derivatives can enhance their anti-inflammatory activity. nih.govresearchgate.net
Recent studies have led to the development of novel N-(benzene sulfonyl)acetamide derivatives that act as multifunctional inhibitors of key inflammatory targets, including COX-2, 5-lipoxygenase (5-LOX), and Transient Receptor Potential Vanilloid 1 (TRPV1). bioworld.com One such lead compound demonstrated excellent anti-inflammatory and analgesic effects in preclinical models, such as the formalin-induced pain model and the capsaicin-induced ear edema model. bioworld.com Other research efforts have focused on synthesizing various N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives, which showed significant analgesic properties in hot-plate, tail-clip, and acetic acid-induced writhing tests in mice. researchgate.net These findings highlight the promise of the acetamide scaffold in developing new treatments for pain and inflammation. benthamscience.com
| Derivative Class | Pharmacological Effect | Key Findings | Reference |
|---|---|---|---|
| 2-(Substituted phenoxy) acetamides with halogen substituents | Anti-inflammatory, Analgesic | Halogenation on the aromatic ring was found to favor anti-inflammatory and anticancer activity. | nih.govresearchgate.net |
| N-(Benzene sulfonyl)acetamide derivatives | Anti-inflammatory, Analgesic | Acted as multifunctional inhibitors of COX-2, 5-LOX, and TRPV1; showed excellent efficacy in mouse models of pain and inflammation. | bioworld.com |
| N-(Benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Analgesic | Compounds significantly decreased responses in acetic acid-induced writhing tests and increased latency in hot-plate and tail-clip tests. | researchgate.net |
Screening for Antimicrobial and Anticancer Potential
The broad biological activity of N-phenylacetamide derivatives has prompted investigations into their potential as both antimicrobial and anticancer agents. While specific studies focusing exclusively on this compound are not extensively detailed in the provided literature, research on structurally similar compounds provides significant insights into the potential of this chemical class.
Antimicrobial Activity:
The antimicrobial properties of iodine and iodine-containing compounds are well-documented, characterized by a strong oxidizing ability that disrupts microbial structures. dntb.gov.ua This suggests that iodinated organic molecules could possess inherent antimicrobial activity. Phenylacetamide and benzohydrazide (B10538) derivatives have been screened for antibacterial activity against a panel of pathogens, showing significant efficacy with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 μg/mL. nih.gov For example, certain phenylacetamide derivatives were found to be potent inhibitors of the bacterial enzyme ParE, a component of topoisomerase IV, with IC50 values as low as 0.27 μg/mL. nih.gov
Furthermore, a series of N-phenylacetamide derivatives featuring a 4-arylthiazole moiety demonstrated promising in vitro antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com One of the most effective compounds, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited a half-maximal effective concentration (EC50) of 156.7 µM, which was superior to commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. mdpi.com Scanning electron microscopy revealed that this compound could induce the rupture of the bacterial cell membrane. mdpi.com
Anticancer Potential:
The N-phenylacetamide scaffold is also a recurring motif in the development of novel anticancer agents. Various derivatives have been synthesized and evaluated for their antiproliferative activities against a range of human cancer cell lines. For instance, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that these compounds act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov In that series, compounds featuring a nitro moiety displayed greater cytotoxic effects than those with a methoxy (B1213986) group. nih.gov
Another study focused on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which were assessed for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. The investigations revealed that derivatives substituted with halogens on the aromatic ring showed enhanced anticancer activity. researchgate.net The cytotoxicity of various synthetic phenylacetamide derivatives has been evaluated, with some compounds demonstrating significant effects on cancer cells by inducing apoptosis. One derivative showed a half-maximal inhibitory concentration (IC50) value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. tbzmed.ac.ir
Table 1: Cytotoxic Activity of Selected Phenylacetamide Derivatives against Human Cancer Cell Lines
| Compound Derivative | Substitution (R) | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|---|
| Phenylacetamide Derivative | 2-Cl | MDA-MB-468 | 0.6±0.08 | tbzmed.ac.ir |
| Phenylacetamide Derivative | 2-Cl | PC-12 | 0.6±0.07 | tbzmed.ac.ir |
| Phenylacetamide Derivative | 4-F | MCF-7 | 0.7±0.08 | tbzmed.ac.ir |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivative | o-NO2 | PC3 | 52 | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivative | p-NO2 | PC3 | 80 | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivative | p-NO2 | MCF-7 | 100 | nih.gov |
Assessment of Antidepressant Activity of Related Compounds
The versatility of the phenylacetamide scaffold has also been exploited in the search for new antidepressant agents. While direct antidepressant studies on this compound were not found, extensive research on related derivatives highlights the potential of this chemical class to yield centrally active compounds.
In one study, a series of twenty-five 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized and evaluated for antidepressant activity using the tail suspension test (TST) and forced swim test (FST) in mice. nih.gov Many of the compounds displayed significant antidepressant activity at a dose of 30 mg/kg, with the most potent compound showing better antidepressant potential than the standard drugs moclobemide, imipramine, and fluoxetine. nih.gov
Another investigation involved the synthesis of 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide derivatives. thieme-connect.com These compounds were also assessed for antidepressant effects using the forced swimming test. Several derivatives, including those with 2-fluoro, 3-chloro, and 4-bromo substitutions on the phenylacetamide moiety, were found to reduce the duration of immobility by 44.6–54.9% at a 100 mg/kg dose, indicating significant antidepressant-like activity. thieme-connect.com
Table 2: Antidepressant Activity of Selected N-Substituted Acetamide Derivatives
| Compound Series | Specific Derivative | Test Model | Dose | Observed Effect | Reference |
|---|---|---|---|---|---|
| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | VS25 (most potent) | TST & FST | 30 mg/kg | 82.23% Decrease in Immobility Duration | nih.gov |
| 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-phenylacetamides | 2-fluorophenyl derivative | FST | 100 mg/kg | Significant reduction in immobility time (44.6-54.9%) | thieme-connect.com |
| 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-phenylacetamides | 3-chlorophenyl derivative | FST | 100 mg/kg | Significant reduction in immobility time (44.6-54.9%) | thieme-connect.com |
| 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-phenylacetamides | 4-bromophenyl derivative | FST | 100 mg/kg | Significant reduction in immobility time (44.6-54.9%) | thieme-connect.com |
HIV-1-RT Inhibitory Activity of Related Compounds
The enzyme HIV-1 reverse transcriptase (RT) is a primary target for antiretroviral therapy. nih.govmdpi.com Inhibitors of this enzyme are broadly classified as nucleoside/nucleotide RT inhibitors (NRTIs) or non-nucleoside RT inhibitors (NNRTIs). mdpi.comnih.gov NNRTIs bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its function. nih.gov Research into novel chemical scaffolds that can act as NNRTIs is ongoing.
One study identified N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) as a novel inhibitor of HIV-1 RT. researchgate.net This compound was found to inhibit both the RNA-dependent and DNA-dependent DNA polymerase activities of the enzyme with IC50 values of 1.2 and 2.1 μM, respectively. Kinetic analyses demonstrated that NAPETA acts as a noncompetitive inhibitor with respect to the deoxynucleotide triphosphate (dNTP) substrate. researchgate.net The mechanism of inhibition involves interference with the formation of the RT-DNA complex, thereby reducing the enzyme's affinity for its DNA template. researchgate.net The discovery of an acetamide-containing compound like NAPETA suggests that this general structure can serve as a starting point for developing new anti-HIV agents that operate through mechanisms distinct from classic NNRTIs. researchgate.net
This compound as a Probe in Biological Research
Halogenated organic molecules are valuable tools in biological research, often serving as probes to study the structure and function of biomolecules. The specific properties of the halogen atom (e.g., size, electronegativity, and unique spectroscopic signatures) can be exploited for various analytical techniques.
For example, fluorinated compounds are widely used as 19F nuclear magnetic resonance (NMR) probes. The 19F nucleus offers advantages such as 100% natural abundance, high sensitivity, and a lack of background signal in biological systems. A related compound, 2-bromo-N-(4-[trifluoromethyl]phenyl)acetamide, has been utilized as a cysteine-reactive 19F-probe to characterize challenging systems like G protein-coupled receptors by NMR.
While not specifically documented in the provided sources as a probe, this compound possesses features that suggest its potential utility in similar roles. The presence of a heavy iodine atom makes it a candidate for use as a probe in X-ray crystallography. The iodine can serve as a heavy-atom derivative, aiding in the solution of the phase problem for determining the three-dimensional structure of proteins and other macromolecules. Furthermore, the iodine atom could be replaced with a radioactive isotope (e.g., 125I or 131I), transforming the molecule into a radioligand for use in binding assays or in vivo imaging studies. The N-phenylacetamide core provides a stable scaffold that can be further functionalized to target specific biological molecules of interest.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
¹H-NMR Analysis of N-(2-Iodophenyl)acetamide and Derivatives
Proton NMR (¹H-NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H-NMR spectrum of this compound, specific signals corresponding to the amide proton (N-H), the aromatic protons, and the methyl protons of the acetyl group are expected.
The aromatic region of the spectrum is particularly informative. Due to the ortho-iodine substituent, the four protons on the phenyl ring are chemically distinct and are expected to exhibit complex splitting patterns (multiplets). Based on analyses of analogous N-arylacetamides, the expected chemical shifts (δ) are as follows rsc.orgresearchgate.netthermofisher.com:
Amide Proton (N-H): A broad singlet is typically observed in the downfield region (δ 7.5-9.5 ppm). Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
Aromatic Protons (Ar-H): Four distinct signals are expected in the range of δ 6.8-8.5 ppm. The proton ortho to the iodine atom and meta to the acetamide (B32628) group is expected at the most downfield position due to the deshielding effects of both substituents. The remaining protons will appear as complex multiplets (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons.
Methyl Protons (-CH₃): A sharp singlet corresponding to the three equivalent protons of the acetyl methyl group is expected in the upfield region, typically around δ 2.0-2.3 ppm rsc.org.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -C(O)CH₃ | ~2.2 | Singlet (s) |
| Aromatic (Ar-H) | 6.8 - 8.5 | Multiplets (m) |
| Amide (N-H) | 7.5 - 9.5 | Broad Singlet (br s) |
¹³C-NMR Analysis of this compound and Derivatives
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight unique carbon atoms in the structure.
The carbonyl carbon of the amide group is characteristically found far downfield. The aromatic carbons show a range of chemical shifts influenced by the attached substituents. The iodine atom induces a significant upfield shift (shielding) on the carbon to which it is directly bonded (the ipso-carbon), a phenomenon known as the "heavy atom effect." The methyl carbon of the acetyl group appears at the highest field. Spectroscopic data for related compounds supports these assignments rsc.orgchemicalbook.comresearchgate.netnih.gov.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(O)CH₃ | ~24 |
| Aromatic (C-I) | ~90-100 |
| Aromatic (C-H) | ~120-130 |
| Aromatic (C-N) | ~140 |
| Amide (-C=O) | ~168-170 |
²⁷Al NMR in Related Systems
While not directly applied to this compound itself, ²⁷Al NMR spectroscopy is a powerful tool for studying systems where the compound might interact with aluminum-containing species, such as in catalysis or materials science. Aluminum-27 is a quadrupolar nucleus (spin I = 5/2), making its NMR signal highly sensitive to the symmetry of the local electronic environment huji.ac.ilmdpi.com.
The chemical shift of ²⁷Al is strongly correlated with its coordination number. For instance, hexa-coordinated aluminum (AlO₆ or AlN₆) typically resonates near 0 ppm, while tetra-coordinated species (AlO₄) appear in the range of 45-80 ppm mdpi.comresearchgate.net. The linewidth of the ²⁷Al signal provides further information; symmetric environments like octahedral or tetrahedral complexes yield relatively sharp lines, whereas distorted or low-symmetry environments result in very broad signals that can be difficult to detect huji.ac.ilpascal-man.com. If this compound were to act as a ligand, coordinating to an aluminum center through its amide oxygen or nitrogen, ²⁷Al NMR could be used to characterize the resulting complex, determining the coordination number of the aluminum and the symmetry of the coordination sphere pascal-man.comnih.gov.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide linkage and the substituted aromatic ring. Key vibrational modes for N-arylacetamides include the N-H stretch, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band) researchgate.netnist.govchemicalbook.com.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3200 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=O (Amide I) | Stretching | 1700 - 1660 |
| N-H Bend (Amide II) | Bending | 1570 - 1515 |
| Aromatic C=C | Stretching | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns chemguide.co.uk. The nominal molecular weight of this compound (C₈H₈INO) is 261.06 g/mol tcichemicals.comchemeo.com.
In electron ionization (EI) mass spectrometry, the spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 261. The fragmentation of N-arylacetamides is well-characterized nih.govlibretexts.org. A common and often dominant fragmentation pathway involves the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, which would produce a fragment ion at m/z = 219. Another characteristic fragment is the acetyl cation ([CH₃CO]⁺) at m/z = 43, which is often the base peak in the spectrum of acetamides.
| m/z Value | Proposed Fragment Ion | Formation Pathway |
|---|---|---|
| 261 | [C₈H₈INO]⁺ | Molecular Ion (M⁺) |
| 219 | [C₆H₆IN]⁺ | Loss of ketene [M - 42]⁺ |
| 92 | [C₆H₆N]⁺ | Loss of iodine from [C₆H₆IN]⁺ |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
X-ray Crystallography for Solid-State Structure Determination
While the crystal structure for this compound itself is not reported, the structure of a closely related derivative, 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, has been determined by single-crystal X-ray diffraction nih.gov. This analysis provides invaluable, direct insight into the bond lengths, bond angles, and intermolecular interactions of the this compound moiety in the solid state.
In the crystal structure of this derivative, the acetamide unit is observed to be nearly planar. The conformation is defined by the dihedral angle between the phenyl ring and the plane of the amide group. A key feature in the crystal packing is the formation of hydrogen bonds. Specifically, the amide N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as an acceptor, linking molecules together into chains or sheets nih.gov. These N—H⋯O interactions are a defining characteristic of the supramolecular assembly of primary and secondary amides in the solid state. This structural information confirms the molecular connectivity and reveals the preferred conformation and packing arrangement of the molecule.
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. A study by Coles, Threlfall, and Hursthouse in 2008 provided the crystal structure of this compound, which is cataloged in the Crystallography Open Database under the deposition number 1519898. nih.gov
The analysis revealed that this compound crystallizes in the monoclinic space group P 1 21/n 1. The unit cell parameters were determined to be a = 4.79690 Å, b = 12.4977 Å, and c = 14.6790 Å, with a β angle of 98.3360°. The unit cell contains four molecules (Z = 4) of this compound. nih.gov
The detailed crystallographic data provides insights into the molecular geometry, including bond lengths and angles, as well as the packing of the molecules in the crystal lattice. This information is fundamental for understanding the intermolecular forces that govern the solid-state properties of the compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈INO |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 4.79690 |
| b (Å) | 12.4977 |
| c (Å) | 14.6790 |
| α (°) | 90.00 |
| β (°) | 98.3360 |
| γ (°) | 90.00 |
| Z | 4 |
| Reference | Coles, Threlfall, & Hursthouse (2008) nih.gov |
Hirshfeld Surface Analysis for Intermolecular Interactions
As of the current literature survey, a specific Hirshfeld surface analysis for this compound has not been reported. This type of analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It involves partitioning the crystal electron density into molecular fragments, allowing for the generation of a surface that provides a unique picture of the molecular shape and its contact landscape with neighboring molecules.
Although data for the title compound is not available, studies on analogous structures reveal the utility of this method. For instance, in related iodo-substituted organic compounds, Hirshfeld surface analysis has been instrumental in characterizing halogen bonding and other weak interactions that direct the supramolecular architecture. Such an analysis for this compound would provide deeper insights into its crystal packing and the nature of the non-covalent forces at play.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure and predict various molecular attributes.
Density Functional Theory (DFT) Studies on Electronic Properties and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is often favored for its balance of accuracy and computational cost. DFT calculations can predict a range of properties for this compound, such as the distribution of electron density, molecular orbital energies, and spectroscopic characteristics.
Studies on similar acetamide derivatives have utilized DFT methods, often with the B3LYP functional, to analyze electronic properties including ionization potential, electron affinity, and global hardness. chemeo.com Such calculations also allow for the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT is a reliable method for predicting vibrational frequencies. Theoretical calculations of the infrared (IR) and Raman spectra for this compound would allow for the assignment of vibrational modes observed in experimental spectra. This involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy, which correspond to the force constants of the vibrational modes. Comparing calculated frequencies with experimental data can confirm the molecular structure and provide a detailed understanding of its vibrational dynamics. esisresearch.orgresearchgate.net
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced computational techniques. nih.gov HF calculations have been used in conjunction with DFT to study the structural properties of various acetamide derivatives. nih.govnih.gov For this compound, HF methods could be used to obtain a preliminary understanding of its molecular geometry and electronic wavefunction.
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations typically focus on static molecules at 0 Kelvin, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals its dynamic nature.
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound. The rotation around single bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the nitrogen, gives rise to different conformers. Theoretical potential energy surface (PES) scans, often performed using DFT or HF methods, can identify stable conformers (local minima) and the energy barriers for interconversion between them. This information is vital for understanding how the molecule's shape influences its physical properties and biological activity. Experimental data from X-ray crystallography on related compounds, such as 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, can provide a valuable reference for the conformations observed in the solid state. nih.gov
Theoretical Investigations of Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are used to map out the minimum energy path of a reaction on the potential energy surface. nih.govacs.org An IRC calculation starts from a transition state geometry and follows the path of steepest descent downhill to the reactants on one side and the products on the other. nih.gov This confirms that a calculated transition state indeed connects the intended reactants and products, providing a detailed picture of the geometric changes that occur throughout the reaction. For potential reactions involving this compound, such as hydrolysis or substitution, IRC calculations would be essential to validate the proposed mechanistic pathways.
Activation Barrier and Transition State Analysis
The activation barrier (or activation energy) is the energy difference between the reactants and the transition state. It is a key determinant of the reaction rate. Computational methods, particularly DFT, can be used to accurately calculate the geometries and energies of transition states and, consequently, the activation barriers for elementary reaction steps.
Analyzing the structure of the transition state provides insight into the bond-making and bond-breaking processes. For a reaction involving this compound, computational analysis could reveal the precise geometry of the atoms at the highest point along the reaction coordinate. Studies on the hydrolysis of other amides, for instance, have used computational methods to determine the free energy barriers and the influence of substituents on the stability of the transition state. esisresearch.org Similar analyses for this compound would be invaluable for predicting its reactivity and understanding the mechanisms of its chemical transformations.
An in-depth computational analysis of this compound reveals significant insights into its potential applications in medicinal chemistry and materials science. This article explores the theoretical modeling of this compound, focusing on its role in drug design, the nature of its molecular interactions, and its optical properties, adhering to a strict computational chemistry framework.
Analytical Method Development for N 2 Iodophenyl Acetamide and Its Derivatives
Chromatographic Techniques
Chromatography is a fundamental analytical technique for the separation, identification, and purification of the components of a mixture. For N-(2-Iodophenyl)acetamide, several chromatographic methods are particularly useful.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of this compound, offering high resolution and sensitivity for purity assessment and the separation of related substances. A common approach involves reversed-phase HPLC. sielc.com
A typical HPLC method for this compound might utilize a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comgoogle.com Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of impurities with different polarities. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used in the mobile phase instead of non-volatile salts like phosphate. sielc.com
Table 1: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Time-programmed gradient from low to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com The validation of such HPLC methods typically includes parameters like linearity, accuracy, precision, and limits of detection and quantification to ensure reliable and reproducible results.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving this compound. itwreagents.comyoutube.com It allows for the quick assessment of the consumption of starting materials and the formation of products.
In a typical TLC analysis, a small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. aga-analytical.com.pl The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a solvent or a mixture of solvents. The separation is based on the differential partitioning of the components between the stationary and mobile phases.
For this compound and its derivatives, a common mobile phase system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity of the eluent can be adjusted to achieve optimal separation of the spots on the TLC plate. Visualization of the separated spots can be achieved under UV light (typically at 254 nm) or by using staining reagents such as iodine vapor or potassium permanganate (B83412) solution. youtube.comanalyticaltoxicology.com
Table 2: TLC Parameters for Monitoring a Reaction Involving this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Sample Application | Capillary spotting of the reaction mixture |
| Development | Ascending development in a closed chamber |
| Visualization | UV lamp (254 nm) or staining with iodine vapor |
By comparing the spots of the reaction mixture with those of the starting material and, if available, the expected product, a chemist can determine the extent of the reaction.
Gas Chromatography (GC)
Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly for assessing its purity. tcichemicals.comtcichemicals.com This method is suitable for compounds that are volatile and thermally stable. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase.
The purity of this compound is often specified to be greater than 98.0% as determined by GC. tcichemicals.comtcichemicals.com The compound is typically dissolved in a suitable solvent and injected into the GC system equipped with a capillary column and a detector, such as a flame ionization detector (FID) or a mass spectrometer (MS). The NIST WebBook provides mass spectral data for a related compound, N-(2-iodo-4-methylphenyl)-2-phenyl-acetamide, which can be useful for identification purposes when using a GC-MS system. nist.gov
Derivatization Methods for Enhanced Detection
For certain analytical applications, especially when dealing with trace amounts of this compound or its derivatives, derivatization can be employed to enhance detection sensitivity. Derivatization involves chemically modifying the analyte to produce a derivative with improved chromatographic or detection characteristics.
While specific derivatization methods for this compound are not extensively documented in the provided search results, general principles of derivatization can be applied. For instance, if a derivative of this compound contains a carboxylic acid group, it can be derivatized to introduce a chromophore or a fluorophore, significantly enhancing its detectability by UV-Vis or fluorescence detectors in HPLC. nih.gov Similarly, for GC analysis, derivatization can be used to increase the volatility of a compound. For mass spectrometry, derivatization can be used to introduce fragments that improve ionization efficiency. nih.gov For example, the introduction of a group with high proton affinity can enhance detection in positive ion mode mass spectrometry. rowan.edu
Spectroscopic Analytical Methods
Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound.
UV-Vis Spectroscopy in Analytical Contexts
UV-Vis spectroscopy is a straightforward and widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound, containing an aromatic ring and an amide group, exhibits UV absorbance, which can be utilized for its quantification.
The UV spectrum of a compound is dependent on its electronic structure. For N-phenylacetamide (acetanilide), a structurally similar compound, the UV spectrum shows characteristic absorption maxima. nist.gov While the specific UV-Vis spectrum for this compound is not detailed in the provided search results, it is expected to have a unique absorption profile that can be used to determine its concentration in solution using the Beer-Lambert law. This is particularly useful in the context of HPLC analysis where a UV detector is commonly employed.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ = 6.92–7.23 ppm), while NMR confirms carbonyl (δ = 169.6 ppm) and iodophenyl carbons .
- HRMS : Validates molecular weight with high precision (e.g., deviation <1 ppm) .
- FTIR : Detects amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .
How do computational studies enhance understanding of this compound’s electronic properties?
Advanced Research Focus
Density Functional Theory (DFT) analyses predict HOMO-LUMO energy gaps (e.g., 4.2 eV), indicating reactivity toward electrophilic substitution. Molecular Electrostatic Potential (MESP) maps reveal electron-rich regions at the iodophenyl ring, guiding derivatization strategies . Docking studies assess binding affinities to biological targets (e.g., enzymes in cancer pathways) by simulating interactions with active-site residues .
How can researchers resolve contradictions in reported NMR data for this compound?
Advanced Research Focus
Discrepancies in chemical shifts may arise from solvent effects (e.g., CDCl vs. DMSO-d) or impurities. To mitigate:
- Cross-validate with HRMS to confirm molecular integrity .
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
- Compare experimental data with computational predictions (e.g., DFT-calculated shifts) .
What toxicological considerations are critical when handling this compound?
Safety and Handling
While specific toxicity data for this compound is limited, structurally related acetamides (e.g., N-methoxy derivatives) show carcinogenic potential in rodent models. Use fume hoods to avoid inhalation, and adhere to glovebox protocols to prevent dermal exposure. Thermal decomposition releases toxic NO fumes, necessitating controlled heating environments .
What analytical methods ensure purity and identity in diverse research contexts?
Q. Analytical Rigor
- HPLC : Quantifies purity (>95%) using C18 columns with UV detection (λ = 254 nm) .
- TLC : Monitors reaction progress (silica gel GF, ethyl acetate/hexane eluent) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within 0.4% of theoretical) .
What crystallographic features influence the reactivity of this compound?
Structural Insights
Single-crystal X-ray diffraction reveals planar amide groups and intermolecular hydrogen bonds (e.g., C=O⋯H–N), stabilizing the lattice. The iodine atom’s steric bulk directs regioselectivity in electrophilic substitutions, while π-π stacking between aromatic rings enhances solubility in non-polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
